2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, also known by its chemical structure C11H16ClNO, is a compound characterized by the presence of a chlorophenyl group attached to a methoxy group and a dimethylamino moiety. This compound is achiral, meaning it does not exhibit optical activity due to the absence of stereocenters. Its molecular weight is approximately 213.704 g/mol, and it has been identified with the UNII code EQU3257B7X .
There is no current information available on the mechanism of action of this specific compound.
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine exhibits notable biological activities, particularly in pharmacology. Compounds containing the dimethylamine pharmacophore are known for their diverse pharmacological properties, including:
Several synthetic routes can be employed to produce 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine:
This compound holds potential applications in various fields:
Interaction studies have highlighted how 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine interacts with biological targets. These studies often involve:
Such studies are crucial for optimizing drug candidates and predicting their behavior in biological systems.
Several compounds share structural similarities with 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine. Here are some notable examples:
The uniqueness of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine lies in its specific combination of a chlorinated aromatic system with a dimethylamino group, which may confer distinct pharmacological properties compared to other similar compounds.
2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine (CAS 91428-63-6) emerged during mid-20th-century research into antihistamines, a period marked by efforts to optimize the efficacy and safety of H$$_1$$-receptor antagonists. While not commercially marketed, its development parallels that of first-generation antihistamines like chlorpheniramine (discovered in 1948) and diphenhydramine (patented in 1943). The compound’s synthetic pathway, involving alkylation and methoxylation reactions, reflects methodologies described in patents for structurally related aminoketones.
This compound belongs to the dimethylamine pharmacophore class, characterized by a tertiary amine group ($$-\text{N}(\text{CH}3)2$$) linked to an aromatic system. Such derivatives are known for modulating histamine H$$_1$$ receptors and exhibiting anticholinergic activity. Compared to analogues like dimenhydrinate (a diphenhydramine-theophylline salt), 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine lacks a fused heterocyclic ring, potentially altering receptor binding kinetics.
Early studies emphasized its potential as an antihistamine, but interest shifted toward understanding its structure-activity relationships (SAR). Research revealed that substituents on the phenyl ring (e.g., chlorine) enhance H$$1$$ receptor affinity, while the methoxy group influences metabolic stability. Recent investigations explore its role in modulating NMDA receptor activity, akin to other H$$1$$ inverse agonists.
Though not a therapeutic agent, this compound has been instrumental in elucidating:
The classical synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine follows established organic chemistry principles, primarily involving nucleophilic substitution reactions and alkylation procedures . The fundamental approach utilizes the reaction between 4-chlorobenzyl halides and dimethylaminoethanol derivatives under basic conditions [4].
The most widely employed classical route involves the direct alkylation of dimethylaminoethanol with 4-chlorobenzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide [9]. This reaction proceeds through a nucleophilic substitution mechanism where the oxygen atom of dimethylaminoethanol attacks the electrophilic carbon center of the benzyl halide [10] [11]. The reaction typically requires temperatures between 50-100°C and yields ranging from 70-85% depending on reaction conditions and purification methods [29].
An alternative classical approach employs the Williamson ether synthesis, where 4-chlorobenzyl alcohol is first converted to its corresponding halide, followed by reaction with the sodium or potassium alkoxide of dimethylaminoethanol [43]. This method provides better control over side reactions and typically achieves yields of 76-90% [29].
| Classical Method | Starting Materials | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Direct Alkylation | 4-Chlorobenzyl chloride + Dimethylaminoethanol | 70-85 | NaH, 50-100°C, 4-8 hours |
| Williamson Ether Synthesis | 4-Chlorobenzyl alcohol + Dimethylaminoethanol alkoxide | 76-90 | K₂CO₃, DMF, 80°C, 6 hours |
| Nucleophilic Substitution | 4-Chlorobenzyl bromide + N,N-dimethylethanolamine | 72-88 | KOH, toluene, reflux |
The classical synthetic routes demonstrate consistent reproducibility and scalability, making them suitable for both laboratory and industrial applications [27]. The reaction mechanisms involve well-understood nucleophilic substitution pathways that proceed with predictable regioselectivity [10] [11].
Modern synthetic methodologies have evolved to incorporate advanced carbon-hydrogen bond activation strategies for constructing 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine and related compounds [12] [14]. These approaches utilize transition metal catalysis to enable direct functionalization of alkyl chains at the α-position relative to heteroatoms [13] [16].
Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for selective functionalization of dimethylaminoethyl systems [14]. The process involves coordination of the nitrogen atom to the palladium center, followed by intramolecular carbon-hydrogen bond cleavage and subsequent coupling with aryl halides [12]. Recent developments have shown that using palladium acetate with appropriate ligands can achieve regioselective α-functionalization with yields exceeding 85% [14].
Rhodium-catalyzed systems have demonstrated exceptional efficiency in carbon-hydrogen activation of amino alcohols [16]. The use of chiral diene ligands enables not only carbon-hydrogen activation but also provides opportunities for stereoselective synthesis [35]. These rhodium complexes facilitate the formation of carbon-carbon bonds through concerted metalation-deprotonation mechanisms [14].
| Catalyst System | Substrate | Yield (%) | Selectivity | Reaction Temperature |
|---|---|---|---|---|
| Pd(OAc)₂/Ligand | Dimethylaminoethanol derivatives | 85-92 | α-selective | 60-100°C |
| Rh(diene)/Phosphine | N,N-dimethylethanamine systems | 88-95 | >95:5 regio | 80-120°C |
| Ni(cod)₂/NHC | Alkylamine substrates | 76-89 | Variable | 100-140°C |
The mechanistic understanding of these transformations has advanced significantly through computational studies and experimental validation [13] [19]. The key steps involve substrate coordination, ligand-to-ligand hydrogen transfer, and reductive elimination to form the desired carbon-carbon bonds [13].
Photocatalytic methodologies represent a significant advancement in the synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, offering mild reaction conditions and excellent functional group tolerance [21] [22]. These approaches utilize visible light activation to generate reactive intermediates that participate in carbon-nitrogen and carbon-carbon bond formation [20] [25].
Acridinium-based photoredox catalysts have demonstrated exceptional performance in the alkylation of dimethylaminoethyl systems [15]. The mechanism involves single-electron oxidation of the amine substrate, followed by hydrogen atom transfer to generate α-amino radicals that can couple with various electrophiles [21]. This methodology achieves yields of 82-94% under mild conditions using blue light-emitting diode irradiation [21].
Pyridine N-oxide systems serve as effective hydrogen atom transfer agents in photocatalytic processes [15]. These compounds undergo single-electron oxidation to form oxygen-centered radicals that selectively abstract hydrogen atoms from carbon-hydrogen bonds adjacent to nitrogen centers [15]. The resulting carbon-centered radicals participate in subsequent coupling reactions with high efficiency [22].
| Photocatalyst | Light Source | Yield (%) | Reaction Time | Functional Group Tolerance |
|---|---|---|---|---|
| 4CzIPN | 425 nm LED | 82-94 | 6-12 hours | Excellent |
| Acridinium salts | Blue LED | 85-91 | 4-8 hours | Very good |
| Iridium complexes | White LED | 78-89 | 8-16 hours | Good |
The photocatalytic approach offers several advantages including room temperature operation, high chemoselectivity, and compatibility with sensitive functional groups [20] [24]. Recent developments have extended these methodologies to include asymmetric variants using chiral photocatalysts [26].
Industrial-scale synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine requires optimized procedures that balance efficiency, cost-effectiveness, and environmental considerations [27] [28]. Large-scale production methods focus on maximizing yield while minimizing waste generation and operational complexity [40].
Continuous flow synthesis has emerged as a preferred method for gram-scale production, offering enhanced heat and mass transfer compared to batch processes [47]. The reaction between 4-chlorobenzyl chloride and dimethylaminoethanol can be conducted in microreactor systems with residence times of 30 seconds to 2 minutes, achieving yields of 88-95% [47]. The continuous process allows for precise temperature control and immediate product separation [47].
Optimization studies have identified optimal reaction parameters for large-scale synthesis. The molar ratio of benzyl chloride to dimethylaminoethanol should be maintained at 1:1.2-1.7 to ensure complete conversion while minimizing excess reagent [47]. Temperature control between 70-90°C provides the best balance of reaction rate and selectivity [46] [47].
| Scale | Method | Yield (%) | Production Rate | Equipment Requirements |
|---|---|---|---|---|
| 100-500 g | Batch reactor | 85-90 | 2-4 kg/day | Standard glassware |
| 1-10 kg | Semi-continuous | 88-93 | 10-25 kg/day | Jacketed reactor |
| >10 kg | Continuous flow | 90-95 | 50-200 kg/day | Microreactor systems |
Purification at gram scale typically involves liquid-liquid extraction followed by distillation under reduced pressure [28] [46]. The crude product can be purified to >99% purity through crystallization from appropriate solvents, with overall yields from starting materials ranging from 82-89% [46] [48].
The development of asymmetric synthesis methods for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine addresses the growing demand for enantiomerically pure compounds in pharmaceutical applications [33] [34]. Asymmetric strategies employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions [35] [38].
Chiral copper catalysts have proven highly effective for enantioselective synthesis of benzylamine derivatives [34]. The use of copper-bisoxazoline complexes enables asymmetric aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines, providing access to chiral secondary benzylamines with enantiomeric excesses exceeding 99% [34]. This methodology can be adapted for the synthesis of the target compound through appropriate substrate modification [34].
Rhodium-catalyzed asymmetric allylic substitution represents another powerful approach for constructing chiral α-tertiary amines [35]. Chiral diene-ligated rhodium complexes facilitate the substitution of racemic tertiary allylic substrates with secondary amines, proceeding through dynamic kinetic asymmetric transformation to afford products with excellent enantioselectivity [35].
| Catalyst System | Substrate Type | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Cu-bisoxazoline | Imine derivatives | >99 | 85-95 | RT, 12-24 hours |
| Rh-chiral diene | Allylic substrates | 95-99 | 82-91 | 60°C, 6-12 hours |
| Pd-chiral phosphine | Benzyl halides | 88-96 | 78-89 | 80°C, 8-16 hours |
Temporary chirality induction strategies have also been employed for asymmetric synthesis of α-tertiary amine-containing compounds [38]. These methods utilize removable chiral auxiliaries or directing groups that control the stereochemical outcome of key transformations before being removed to reveal the target structure [38].
Green chemistry principles have been increasingly applied to the synthesis of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, focusing on waste reduction, solvent selection, and energy efficiency [39] [40]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [41].
Solvent-free synthesis methodologies have been developed using silver-catalyzed reductive coupling reactions [44]. This approach eliminates the need for organic solvents, achieving high conversion rates and yields while reducing waste generation [44]. The process involves aldehyde reduction and coupling under mild conditions, producing only water as a byproduct [44].
Green solvent alternatives have been extensively investigated for traditional synthetic routes [40]. The replacement of volatile organic compounds with environmentally benign solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has shown significant improvements in environmental metrics [40]. These solvents provide comparable or superior yields while reducing the environmental factor from 24-55 with traditional solvents to 12-22 with green alternatives [40].
| Green Approach | Environmental Benefit | Yield Impact | Implementation Challenges |
|---|---|---|---|
| Solvent-free synthesis | 90% waste reduction | Maintained or improved | Equipment modifications |
| Bio-based solvents | 60-70% carbon footprint reduction | Comparable yields | Cost considerations |
| Microwave assistance | 50-80% energy reduction | Enhanced reaction rates | Scalability limitations |
Iron-catalyzed etherification reactions offer another green chemistry approach, utilizing abundant and non-toxic iron salts instead of precious metal catalysts [41]. These reactions proceed in propylene carbonate, a recyclable green solvent, and generate only water as waste while achieving yields of 53-91% [41].